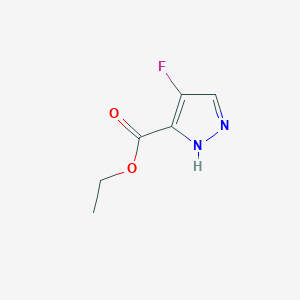

Ethyl 4-fluoro-1h-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCRTGISAGQDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572132 | |

| Record name | Ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221300-34-1 | |

| Record name | Ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-fluoro-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the C4 position of the pyrazole ring can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, including metabolic stability, binding affinity, and pKa. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed, field-proven protocols and a critical analysis of the underlying chemical principles. Two core strategies are explored: the construction of the fluorinated pyrazole ring from a fluorinated acyclic precursor and the direct electrophilic fluorination of a pre-formed pyrazole scaffold. This document is intended to serve as a practical resource for researchers engaged in the synthesis of fluorinated heterocycles for drug discovery and development.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug design, appearing in a wide array of approved pharmaceuticals.[1] The introduction of fluorine, the most electronegative element, into organic molecules can impart unique properties that are highly desirable in drug candidates.[2] Fluorine's small size allows it to act as a bioisostere for hydrogen, while its strong electron-withdrawing nature can profoundly influence the acidity and basicity of nearby functional groups, as well as the overall electronic distribution of the molecule.[2]

Specifically, the 4-fluoro-1H-pyrazole moiety has garnered significant interest. The fluorine atom at the C4 position can enhance metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, it can influence the conformation of the molecule and its interactions with biological targets. This compound, with its reactive ester functionality, serves as a versatile intermediate for further chemical elaboration, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

This guide will delineate two robust synthetic strategies for the preparation of this compound, providing detailed experimental procedures and insights into the critical parameters that govern the success of each transformation.

Synthetic Strategy I: Construction from a Fluorinated β-Keto Ester Precursor

This approach relies on the principle of constructing the heterocyclic ring from a pre-fluorinated acyclic building block. The key intermediate in this pathway is a fluorinated β-keto ester, which undergoes a classical condensation reaction with hydrazine to form the pyrazole ring. A logical and efficient precursor for this synthesis is ethyl 2-fluoro-3-oxobutanoate.

Synthesis of the Key Precursor: Ethyl 2-fluoro-3-oxobutanoate

The synthesis of ethyl 2-fluoro-3-oxobutanoate can be achieved through the electrophilic fluorination of ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-oxobutanoate

-

To a solution of ethyl acetoacetate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Slowly add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.1 equivalents), in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-fluoro-3-oxobutanoate.[3][4]

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the quantitative deprotonation of ethyl acetoacetate to form the enolate. The choice of an electrophilic fluorinating agent like NFSI or Selectfluor® provides a source of "F+" for the fluorination of the electron-rich enolate. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.

Cyclization with Hydrazine to Yield this compound

The final step in this pathway is the condensation of the fluorinated β-keto ester with hydrazine. This reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the hydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Cyclization

-

Dissolve ethyl 2-fluoro-3-oxobutanoate (1 equivalent) in a protic solvent such as ethanol or acetic acid.[5]

-

Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Trustworthiness of the Protocol: This cyclization is a highly reliable and widely used method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds. The regioselectivity of the cyclization is generally high, leading to the desired 3-carboxylate isomer.

| Parameter | Value | Rationale |

| Solvent | Ethanol or Acetic Acid | Protic solvents facilitate the reaction and are common for hydrazine condensations. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclization and dehydration steps. |

| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. |

| Hydrazine Equivalents | 1-1.2 | A slight excess of hydrazine can ensure complete consumption of the starting material. |

Table 1: Key Parameters for the Cyclization Reaction

Diagram 1: Synthesis of this compound via a fluorinated β-keto ester.

Synthetic Strategy II: Direct Electrophilic Fluorination of Ethyl 1H-pyrazole-3-carboxylate

An alternative and more convergent approach is the direct fluorination of a pre-synthesized ethyl 1H-pyrazole-3-carboxylate. This "late-stage" fluorination strategy can be highly efficient, provided that the regioselectivity of the fluorination can be controlled. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C4 position.[6]

Synthesis of the Starting Material: Ethyl 1H-pyrazole-3-carboxylate

Ethyl 1H-pyrazole-3-carboxylate can be readily prepared by the condensation of diethyl oxalate with a suitable three-carbon synthon, followed by cyclization with hydrazine. A common method involves the reaction of diethyl oxalate with a source of the acetomethyl anion, followed by reaction with hydrazine.

Alternatively, it can be synthesized from the reaction of ethyl diazoacetate with an appropriate acetylene derivative, though this method may present challenges with regioselectivity. A more straightforward and widely used method is the reaction of ethyl 2,4-dioxobutanoate (ethyl oxaloacetate) or its enol ether with hydrazine.

Direct C4-Fluorination

The direct introduction of a fluorine atom at the C4 position of the pyrazole ring can be achieved using a suitable electrophilic fluorinating agent. Selectfluor® is a commonly employed reagent for this transformation due to its efficacy and relatively safe handling characteristics.[7]

Experimental Protocol: Direct Fluorination

-

Dissolve ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent, such as acetonitrile, at room temperature.

-

Add Selectfluor® (1.1-1.5 equivalents) to the solution in one portion.

-

Heat the reaction mixture to a temperature between 50-80 °C and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[8]

Authoritative Grounding: The electrophilic fluorination of pyrazoles at the C4 position is a well-documented transformation.[6][7] The electron-donating character of the nitrogen atoms in the pyrazole ring activates the C4 position towards electrophilic attack. The ester group at the C3 position is electron-withdrawing, which may slightly deactivate the ring but does not typically prevent the C4-fluorination.

Diagram 2: Direct electrophilic fluorination of Ethyl 1H-pyrazole-3-carboxylate.

Comparative Analysis of the Synthetic Strategies

| Aspect | Strategy I: From Fluorinated Precursor | Strategy II: Direct Fluorination |

| Convergence | Less convergent (linear synthesis) | More convergent (late-stage fluorination) |

| Regioselectivity | Generally high, determined by the precursor structure. | High for C4-fluorination of pyrazoles. |

| Handling of Fluorine | Requires handling of fluorinating agents in an early step. | Requires handling of fluorinating agents in the final step. |

| Substrate Scope | Dependent on the availability of the corresponding fluorinated β-keto esters. | Applicable to various substituted pyrazoles, but sensitive to electronic effects. |

| Overall Yield | Can be lower due to the multi-step nature. | Can be higher if the fluorination step is efficient. |

Table 2: Comparison of the two synthetic strategies.

Conclusion and Future Perspectives

Both synthetic strategies presented in this guide offer viable and effective routes to this compound. The choice between the two will depend on the specific requirements of the research program, including the availability of starting materials, scalability, and the desired point of fluorine introduction in the overall synthetic scheme.

The "from fluorinated precursor" approach (Strategy I) offers excellent control over regioselectivity, which is dictated by the structure of the starting β-keto ester. This method is particularly advantageous when the synthesis of a specific isomer is paramount. The "direct fluorination" approach (Strategy II) is more convergent and may be more efficient for the rapid generation of analogs. However, its success is contingent on the electronic nature of the pyrazole substrate and the potential for side reactions.

As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for their synthesis will remain a key area of research. Advances in catalytic fluorination and flow chemistry are expected to provide new and powerful tools for the preparation of valuable building blocks like this compound.

References

-

Abu-Hashem, A. A., & Faty, R. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Molecules, 18(2), 2083–2093. [Link]

-

ChemSynthesis. (2024). ethyl 2-fluoro-3-oxobutanoate. Retrieved from [Link]

- Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2007).

- Gorelsky, S. I., & Lever, A. B. P. (2001). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. Canadian Journal of Chemistry, 79(5-6), 837–845.

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1345-1351.

- Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions (Honors Thesis, University of Mississippi). eGrove.

- Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023).

- Sloop, J. C., Bumgardner, C. L., & Loehle, W. D. (2009). Microwave-mediated pyrazole fluorinations using Selectfluor®.

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. PubChem. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. Retrieved from [Link]

- Breen, J. R., Sandford, G., Patel, B., & Fray, J. (2015).

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.

-

PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

- Portella, C., et al. (2016). Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry, 40(11), 9409-9415.

- Faria, J. V., et al. (2017). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

-

Organic Syntheses. (n.d.). SYNTHESIS OF DIETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3- carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of ethyltrifluoroacetoacetate.

- ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2326–2331.

-

ChemBK. (n.d.). ETHYL-2-FLUORO-3-OXOBUTANOATE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Substituted Pyrazole Carboxylates

A Case Study on Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of substituted pyrazole carboxylates, a class of heterocyclic compounds of significant interest in medicinal and agrochemical research. Due to the current unavailability of published, peer-reviewed NMR data for Ethyl 4-fluoro-1H-pyrazole-3-carboxylate, this guide will pivot to an in-depth examination of a closely related, structurally characterized analogue: Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate . This compound will serve as an illustrative case study to elucidate the fundamental principles of NMR spectral interpretation for this important molecular scaffold. We will dissect the ¹H and ¹³C NMR data, explain the underlying chemical principles dictating the observed spectral features, and provide a robust experimental protocol for acquiring high-quality NMR data for similar pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds and the Role of NMR

Pyrazole derivatives are a cornerstone in modern drug discovery and development, exhibiting a wide array of biological activities.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their novelty and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution.

This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy as applied to a substituted ethyl pyrazole carboxylate. We will explore how factors such as substituent effects, solvent choice, and the inherent electronic properties of the pyrazole ring influence the NMR spectra.

Case Study: Analysis of Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate

The structure of our case study compound is presented below. The subsequent sections will analyze its NMR data in detail.

Figure 1: Structure of Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate.

¹H NMR Spectral Data

The following table summarizes the ¹H NMR data for Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, recorded in CDCl₃ at 400 MHz.[2]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 8.02 | s | - | 1H | Ar-H (Pyrazole H-5) |

| 2 | 5.53 | q | 6.0 | 1H | NCH |

| 3 | 4.38 | q | 7.1 | 2H | COOCH₂CH₃ |

| 4 | 3.57 – 3.37 | m | - | 2H | OCH₂CH₃ |

| 5 | 1.67 | d | 6.0 | 3H | CHCH₃ |

| 6 | 1.40 | t | 7.1 | 3H | COOCH₂CH₃ |

| 7 | 1.20 | t | 7.0 | 3H | OCH₂CH₃ |

¹H NMR Spectral Analysis

-

Ar-H (Pyrazole H-5) at 8.02 ppm: The singlet at 8.02 ppm corresponds to the single proton on the pyrazole ring.[2] Its downfield shift is characteristic of aromatic protons in electron-deficient heterocyclic systems. The absence of coupling confirms it has no adjacent protons.

-

NCH at 5.53 ppm: This quartet is assigned to the methine proton of the 1-ethoxyethyl substituent attached to the pyrazole nitrogen.[2] The multiplicity (quartet) arises from coupling to the three protons of the adjacent methyl group (CHCH₃), and the coupling constant is 6.0 Hz.

-

COOCH₂CH₃ at 4.38 ppm: The quartet at 4.38 ppm is characteristic of a methylene group in an ethyl ester.[2] The downfield shift is due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the neighboring methyl group (COOCH₂CH₃) with a coupling constant of 7.1 Hz.

-

OCH₂CH₃ at 3.57 – 3.37 ppm: This multiplet corresponds to the methylene group of the ethoxy part of the 1-ethoxyethyl substituent.[2]

-

CHCH₃ at 1.67 ppm: The doublet at 1.67 ppm is assigned to the methyl group of the 1-ethoxyethyl substituent.[2] It is split into a doublet by the adjacent methine proton (NCH) with a coupling constant of 6.0 Hz.

-

COOCH₂CH₃ at 1.40 ppm: This triplet is assigned to the terminal methyl group of the ethyl ester.[2] It is split into a triplet by the adjacent methylene group (COOCH₂CH₃) with a coupling constant of 7.1 Hz.

-

OCH₂CH₃ at 1.20 ppm: The triplet at 1.20 ppm corresponds to the methyl group of the ethoxy moiety on the N-substituent.[2]

¹³C NMR Spectral Data

The ¹³C NMR data for Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, recorded in CDCl₃ at 100 MHz, is presented below.[2]

| Chemical Shift (δ, ppm) | Assignment |

| 161.7 | C=O (ester) |

| 131.1 | C-5 (pyrazole) |

| 118.4 | C-4 (pyrazole) |

| 97.5 | NCH |

| 88.7 | C-3 (pyrazole) |

| 64.9 | OCH₂CH₃ |

| 60.5 | COOCH₂CH₃ |

| 22.3 | CHCH₃ |

| 14.8 | OCH₂CH₃ |

| 14.3 | COOCH₂CH₃ |

¹³C NMR Spectral Analysis

-

C=O at 161.7 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional group.[2]

-

Pyrazole Ring Carbons (131.1, 118.4, 88.7 ppm): The signals at 131.1 ppm and 118.4 ppm are assigned to the C-5 and C-4 carbons of the pyrazole ring, respectively.[2] The signal at 88.7 ppm is assigned to the C-3 carbon, which is significantly shielded due to the attachment of the iodine atom (heavy atom effect).[2]

-

NCH at 97.5 ppm: This signal corresponds to the methine carbon of the 1-ethoxyethyl substituent.[2]

-

Methylene and Methyl Carbons (64.9, 60.5, 22.3, 14.8, 14.3 ppm): The signals at 64.9 and 60.5 ppm are assigned to the methylene carbons of the ethoxy and ester ethyl groups, respectively.[2] The signals at 22.3, 14.8, and 14.3 ppm correspond to the methyl carbons of the N-substituent, the ethoxy group, and the ester group, respectively.[2]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for pyrazole derivatives, the following protocol is recommended:

-

Sample Preparation:

-

Weigh accurately 5-10 mg of the purified pyrazole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solvent is of high purity to minimize interfering residual solvent peaks.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although referencing to the residual solvent peak is common practice.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

-

Tune and match the probe for the specific solvent and nucleus being observed.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Spectral width: 12-16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for sample concentration)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Spectral width: 200-250 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration and instrument sensitivity.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to determine the precise chemical shifts.

-

Advanced Considerations for Pyrazole NMR

Tautomerism

For N-unsubstituted pyrazoles, annular tautomerism can lead to the broadening or averaging of signals for the C3 and C5 positions in the ¹³C NMR spectrum, as well as their attached protons in the ¹H NMR spectrum. This is due to rapid proton exchange between the two nitrogen atoms on the NMR timescale.

Figure 2: Annular tautomerism in N-unsubstituted pyrazoles.

Solvent Effects

The choice of NMR solvent can significantly influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of the pyrazole ring. Protic solvents can also accelerate proton exchange, affecting the observance of tautomeric forms.

Conclusion

This guide has provided a detailed framework for the interpretation of ¹H and ¹³C NMR spectra of substituted ethyl pyrazole carboxylates, using Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate as a practical example. A thorough understanding of the principles outlined herein is essential for any researcher working with this important class of heterocyclic compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, which is the foundation of accurate structural elucidation and, ultimately, successful drug discovery and development endeavors.

References

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]

-

Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. De Gruyter. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

-

Novel Multifunctional Fluorinated Aryl-Substituted Pyrazoline-Linked Ethers: Efficient Synthesis, Characterization, Biological Evaluation, Fluorescence Behavior and Computational Insights. ResearchGate. Available at: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Physical and chemical properties of Ethyl 4-fluoro-1h-pyrazole-3-carboxylate

An In-Depth Technical Guide to Ethyl 4-fluoro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the privileged heterocyclic structures, the pyrazole core is of particular interest due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Consequently, the strategic placement of fluorine on a pyrazole ring, as in this compound, creates a molecule of significant interest for the development of novel therapeutic agents and functional materials.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Due to the limited direct experimental data available for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry to offer a predictive yet scientifically grounded profile. This approach provides researchers with the critical information needed to handle, characterize, and strategically employ this promising molecule in their research endeavors.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is a thorough characterization of its molecular structure and associated identifiers.

Chemical Structure

The molecular structure of this compound consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A fluorine atom is substituted at the 4-position, and an ethyl carboxylate group is attached at the 3-position.

Caption: Molecular Structure of this compound

Key Identifiers

| Identifier | Value |

| Molecular Formula | C₆H₇FN₂O₂ |

| Molecular Weight | 158.13 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)c1cn(nc1F)C |

| InChI Key | (Predicted) |

Physical and Chemical Properties

| Property | Predicted Value | Rationale and References |

| Appearance | White to off-white solid | Based on the typical appearance of similar pyrazole derivatives.[3][4] |

| Melting Point | 80 - 100 °C | The melting point of 4-fluoro-1H-pyrazole is 38-40 °C[3], while Ethyl 1H-pyrazole-3-carboxylate melts at a higher range of 148-154 °C[4]. The combination of these functionalities suggests an intermediate melting point. |

| Boiling Point | > 200 °C | 4-fluoro-1H-pyrazole has a boiling point of 193 °C[5], and Ethyl 1H-pyrazole-3-carboxylate boils at 279 °C[4]. The target molecule's boiling point is expected to be within this range, likely closer to the higher end due to the ester group. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The pyrazole core and ethyl ester group generally confer solubility in common organic solvents. The presence of the N-H group and fluorine may allow for limited aqueous solubility. |

| pKa | ~13-14 (N-H acidity) | The N-H proton of the pyrazole ring is weakly acidic. The pKa of 4-fluoro-1H-pyrazole is predicted to be around 13.66.[5] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of fluorinated pyrazoles often employs a "fluorinated building block" strategy.[6] A plausible and efficient route to this compound involves the cyclocondensation of a fluorinated β-ketoester with a hydrazine source.

Caption: Proposed synthesis of this compound.

Experimental Protocol Insight:

-

Reaction Setup: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Ethyl 2-fluoro-3-oxobutanoate is dissolved in the solvent, and hydrazine hydrate is added, often at room temperature. The reaction can be exothermic, so controlled addition may be necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

This synthetic approach is advantageous as it builds the fluorinated pyrazole core in a single, often high-yielding step.[7]

Chemical Reactivity

The reactivity of this compound is governed by its key functional groups:

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing fluorine and carboxylate groups will deactivate the ring towards this type of reaction. The two nitrogen atoms offer sites for alkylation or acylation.

-

N-H Proton: The acidic N-H proton can be deprotonated with a suitable base to form a pyrazolate anion, which can then act as a nucleophile in various reactions, such as N-alkylation or N-arylation.

-

Ethyl Ester: The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoro-1H-pyrazole-3-carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with amines.

-

Fluorine Atom: The C-F bond is generally stable. However, in some cases, nucleophilic aromatic substitution of the fluorine may be possible under harsh conditions or with specific activating groups.

Spectral Characterization (Predicted)

The identity and purity of this compound would be confirmed using standard spectroscopic techniques. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

| Technique | Predicted Spectral Features |

| ¹H NMR | - N-H proton: A broad singlet at δ > 10 ppm.- Pyrazole C-H proton: A singlet or doublet (due to coupling with F) around δ 8.0-8.5 ppm.- Ethyl group (CH₂): A quartet around δ 4.3-4.5 ppm.- Ethyl group (CH₃): A triplet around δ 1.3-1.5 ppm. |

| ¹³C NMR | - Carbonyl carbon: A signal around δ 160-165 ppm.- C-F carbon: A doublet with a large C-F coupling constant (J ≈ 240-260 Hz) around δ 140-150 ppm.- Other pyrazole carbons: Signals in the aromatic region (δ 110-140 ppm).- Ethyl group carbons: Signals around δ 60-65 ppm (CH₂) and δ 14-16 ppm (CH₃). |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 158. |

Applications in Drug Discovery and Materials Science

The unique combination of a fluorinated pyrazole core and an ester functionality makes this compound a valuable building block for various applications:

-

Medicinal Chemistry: It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic activities. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[8] The fluorine atom can enhance metabolic stability and binding affinity.[2]

-

Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole scaffold.[9] This compound can be used in the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

-

Materials Science: Pyrazole derivatives are known to act as ligands in coordination chemistry and can be used to construct metal-organic frameworks (MOFs) or fluorescent materials.[10][11] The fluorine substitution can be used to tune the electronic properties of these materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the hazard information for similar compounds like Ethyl 1H-pyrazole-3-carboxylate.[12]

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

References

- Jacimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5-6), 1189-1191.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Oakwood Chemical. (n.d.). Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 325-385.

- US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.

- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.

- New Synthesis of Fluorinated Pyrazoles.

- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv

- Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evalu

- Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole)

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

- Crystal and molecular structure of 4-fluoro-1H-pyrazole

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. EPA.

- Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]

- 4. Ethyl pyrazole-3-carboxylate - Safety Data Sheet [chemicalbook.com]

- 5. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 5932-27-4|Ethyl 1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 10. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Reaction Mechanisms for the Formation of 4-Fluoropyrazole Derivatives

Foreword: The Strategic Imperative for Fluorinated Pyrazoles

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal, agrochemical, and materials science.[1][2][3] Pyrazole derivatives, in particular, represent a "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[4][5] When fluorinated, specifically at the C4 position, these compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[6] However, the synthesis of 4-fluoropyrazoles is not trivial. Unlike their heavier halogen counterparts, direct fluorination of the pyrazole ring is challenging due to the high reactivity of the heterocycle and the aggressive nature of electrophilic fluorinating agents.[7]

This technical guide provides an in-depth analysis of the predominant reaction mechanisms for synthesizing 4-fluoropyrazole derivatives. We will dissect two primary strategic approaches: the direct electrophilic fluorination of a pre-formed pyrazole core and the more versatile cyclization of purpose-built fluorinated precursors. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but a deep dive into the causality behind the reaction pathways and strategic choices in synthetic design.

Part 1: Direct Electrophilic Fluorination of the Pyrazole Heterocycle

The most conceptually straightforward approach to 4-fluoropyrazoles is the direct substitution of the C4-hydrogen on a pyrazole ring. This strategy is appealing for late-stage functionalization, where a known pyrazole-containing molecule needs to be modified.

The Mechanistic Principle: Electrophilic Aromatic Substitution (SEAr)

The pyrazole ring is an electron-rich aromatic system. Computational and experimental studies show that the C4 position is the most nucleophilic and sterically accessible site, making it the preferred point of attack for electrophiles.[8][9] The reaction proceeds via a classical Electrophilic Aromatic Substitution (SEAr) mechanism.[10]

The mechanism involves two key steps:

-

Attack and Formation of the Sigma Complex: The π-system of the pyrazole ring acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. This is the rate-determining step.[10]

-

Deprotonation and Aromatization: A base, which can be the solvent or the counter-ion of the fluorinating reagent, abstracts the proton from the C4 position. This restores the aromatic π-system, yielding the final 4-fluoropyrazole product.[10]

Caption: General mechanism for Electrophilic Aromatic Substitution on a pyrazole ring.

Key Reagents and Mechanistic Considerations

The choice of fluorinating agent is critical. Due to the extreme reactivity of elemental fluorine (F₂), reagents that deliver a more controlled "F+" equivalent are necessary. N-F class reagents are the industry standard.

| Reagent Name | Structure | Key Characteristics & Mechanistic Notes |

| Selectfluor® (F-TEDA-BF₄) | 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A stable, crystalline salt that is relatively safe to handle.[11] The mechanism is complex and debated, potentially involving a Single Electron Transfer (SET) followed by fluorine atom transfer, rather than a pure SN2 attack on fluorine.[11][12] It is the most common reagent for this transformation.[13][14] |

| N-Fluorobenzenesulfonimide (NFSI) | A neutral, crystalline solid. Can sometimes lead to competitive N-sulfonylation of the pyrazole ring, a significant side reaction that complicates purification.[7] |

Causality in Reagent Choice: The preference for Selectfluor® in many protocols stems from its predictable reactivity and lower propensity for side reactions compared to reagents like NFSI. Its salt-like nature makes it easy to handle, though its solubility can necessitate specific solvent systems like acetonitrile.

A significant challenge in direct fluorination is over-fluorination. The initially formed 4-fluoropyrazole is still an electron-rich heterocycle. A second electrophilic attack at the now fluorinated C4 position can occur, leading to a cationic intermediate that, upon workup, can yield a 4,4-difluoro-4H-pyrazole.[13]

Part 2: Synthesis via Cyclization of Fluorinated Building Blocks

To overcome the yield and selectivity issues of direct fluorination, the most robust and widely practiced strategy is to construct the pyrazole ring from acyclic precursors that already contain the requisite fluorine atom. This approach offers superior control over regiochemistry.

Mechanism: The Knorr Pyrazole Synthesis with Fluorinated 1,3-Dicarbonyls

The Knorr pyrazole synthesis is a foundational reaction in heterocyclic chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[15][16][17] By using an α-fluoro-1,3-dicarbonyl equivalent (like an α-fluoro-β-ketoester or α-fluoro-β-ketonitrile), the C4-fluorine is installed from the outset.

The mechanism proceeds through several distinct stages:

-

Hydrazone Formation: The more reactive nitrogen of the hydrazine performs a nucleophilic attack on the more electrophilic carbonyl group (typically the ketone) of the 1,3-dicarbonyl system to form a hydrazone intermediate.[18]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl (the ester or nitrile).[18]

-

Dehydration/Elimination: The resulting cyclic intermediate eliminates a molecule of water (or another leaving group) to form the stable, aromatic 4-fluoropyrazole ring.

Caption: Workflow for the Knorr synthesis of 4-fluoropyrazoles.

An Unprecedented Reductive Cyclization from α,α-Difluoro-β-ketonitriles

A fascinating and unexpected mechanistic pathway was uncovered when α,α-difluoro-β-ketonitriles were reacted with hydrazine.[7] Instead of the expected product, this reaction yields 3-unsubstituted 4-fluoropyrazoles, indicating a reductive process occurs alongside the cyclization.

Mechanistic investigations, including the isolation of a key intermediate, have led to a proposed pathway:[7]

-

Initial Cyclization: The reaction proceeds similarly to the Knorr synthesis to form a 3-amino-4,4-difluoro-4,5-dihydropyrazole intermediate.

-

Hydrazine-Mediated Reduction: A second equivalent of hydrazine is believed to mediate a reduction of this intermediate.

-

Elimination Cascade: The reduced species undergoes a cascade of elimination steps, losing water, hydrogen fluoride, and dinitrogen (N₂), ultimately leading to the aromatized 4-fluoropyrazole.

The discovery of this pathway underscores the importance of empirical observation and mechanistic investigation. It provides a novel entry to a different class of 4-fluoropyrazoles from readily accessible difluorinated starting materials.

Caption: Proposed mechanism for forming 3-unsubstituted 4-fluoropyrazoles.

Part 3: Experimental Protocols & Strategic Analysis

The trustworthiness of a synthetic method is validated by its reproducibility. Below are representative protocols derived from established literature.

Protocol 1: Direct Fluorination using Selectfluor®

This protocol is a generalized representation for the direct C4 fluorination of a 3,5-disubstituted pyrazole.

Materials:

-

3,5-Diarylpyrazole (1.0 mmol)

-

Selectfluor® (1.1 mmol, 1.1 eq)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Stir bar, round-bottom flask, condenser, nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the 3,5-diarylpyrazole and anhydrous acetonitrile.

-

Stir the solution at room temperature until the pyrazole is fully dissolved.

-

Add Selectfluor® in one portion.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS.

-

Upon completion (typically 2-24 hours), cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the 4-fluoro-3,5-diarylpyrazole.

Protocol 2: Knorr Cyclization of a Fluorinated β-Ketonitrile

This protocol is adapted from the synthesis of 3-amino-4-fluoropyrazoles.[7]

Materials:

-

α-Fluoro-β-ketonitrile (e.g., benzoylfluoroacetonitrile) (1.0 mmol)

-

Hydrazine hydrate (1.2 mmol, 1.2 eq)

-

Isopropanol (5 mL)

-

Stir bar, round-bottom flask, condenser

Procedure:

-

Combine the α-fluoro-β-ketonitrile and isopropanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution at room temperature.

-

Heat the mixture to reflux (approx. 82°C) for 30-60 minutes. Monitor the reaction by TLC.

-

Upon consumption of the starting material, cool the reaction mixture.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the 3-amino-4-fluoropyrazole.

Strategic Comparison

| Feature | Direct Electrophilic Fluorination | Building Block Cyclization (Knorr) |

| Regioselectivity | Generally selective for C4, but can be influenced by existing substituents. Risk of over-fluorination. | Excellent. Fluorine position is pre-determined by the starting material. |

| Yield | Highly substrate-dependent; often moderate to low.[7] | Generally good to excellent.[7][15] |

| Substrate Scope | Limited by the electronic and steric properties of the pyrazole. Sensitive functional groups may not be tolerated. | Broad. Tolerates a wide variety of substituents on both the dicarbonyl and hydrazine components. |

| Use Case | Best for late-stage functionalization of existing pyrazole scaffolds. | De novo synthesis of complex or highly functionalized 4-fluoropyrazoles. The preferred method for library synthesis. |

Expert Insight: For discovery programs requiring a diverse set of 4-fluoropyrazoles, the building block approach is unequivocally superior. It provides predictable outcomes and high yields. Direct fluorination should be reserved for specific applications, such as the late-stage modification of a complex lead compound where a multi-step de novo synthesis is impractical.

Conclusion

The synthesis of 4-fluoropyrazole derivatives is a critical capability in modern chemical science. Understanding the underlying reaction mechanisms is paramount for troubleshooting, optimization, and the rational design of new synthetic routes. While direct electrophilic fluorination offers a direct, albeit challenging, pathway, the construction of the pyrazole ring from fluorinated precursors via methods like the Knorr synthesis represents a more reliable, versatile, and higher-yielding strategy.[19] The continued exploration of novel fluorination chemistry, including unexpected pathways like the reductive cyclization of difluoro-ketonitriles, will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of next-generation pharmaceuticals and advanced materials.

References

-

Surmont, R., Verniest, G., De Kimpe, N. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4682–4685. [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]

-

Titterton, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17011–17017. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

-

ChemHelp ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

-

SlideShare. (n.d.). Pyrazole. [Link]

-

Wikipedia. (n.d.). Selectfluor. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed, 33565851. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Sloop, J. C., et al. (2009). Microwave-mediated pyrazole fluorinations using Selectfluor®. Heteroatom Chemistry, 20(5), 341-345. [Link]

-

Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

-

Zhang, L., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(30), 23514-23521. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

-

Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(25), 8743–8748. [Link]

-

Breen, B. E., et al. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1048–1054. [Link]

-

Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(6), 1908–1915. [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-194. [Link]

-

AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. [Link]

Sources

- 1. Fluorinated Pyrazoles: From Synthesis to Applications [pubmed.ncbi.nlm.nih.gov]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. brynmawr.edu [brynmawr.edu]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Selectfluor - Wikipedia [en.wikipedia.org]

- 12. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jk-sci.com [jk-sci.com]

- 17. youtube.com [youtube.com]

- 18. chemhelpasap.com [chemhelpasap.com]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Fluorinated Pyrazoles in Drug Discovery

Abstract

The strategic incorporation of fluorine into pyrazole scaffolds has become a cornerstone of modern medicinal chemistry, giving rise to a multitude of successful therapeutic agents. This guide provides an in-depth exploration of the rationale, application, and practical methodologies associated with fluorinated pyrazoles in drug discovery. We will dissect the profound impact of fluorination on the physicochemical and pharmacokinetic properties of pyrazole-based drugs, using the Janus kinase (JAK) inhibitor class as a central case study. Detailed protocols for the synthesis of a key fluorinated pyrazole intermediate and a representative biochemical assay are provided to equip researchers with actionable, field-proven insights.

Introduction: The Strategic Advantage of Fluorinating Pyrazoles

The pyrazole ring is a privileged scaffold in drug design, lauded for its synthetic accessibility and its capacity to act as a versatile bioisostere. When combined with fluorine, the most electronegative of elements, its utility is significantly amplified. The introduction of fluorine or fluorinated groups (e.g., -F, -CF₃, -CHF₂) into the pyrazole core can profoundly modulate a molecule's properties in a predictable and advantageous manner. It is estimated that fluorinated compounds now represent 30-50% of all active components in development, a testament to the power of this strategy.

Key advantages conferred by fluorination include:

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms in the pyrazole ring, influencing solubility and the nature of interactions with protein targets.

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. This "metabolic blocking" can increase a drug's half-life and bioavailability.

-

Increased Binding Affinity: Fluorine can enhance binding to target proteins through favorable electrostatic interactions, hydrogen bonding, and by promoting specific molecular conformations that are optimal for receptor engagement.

-

Improved Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which often aids its passage across biological membranes.

These combined effects have led to the successful development of numerous fluorinated pyrazole-containing drugs, including the anti-inflammatory agent Celecoxib and a range of potent kinase inhibitors.

Impact of Fluorination on Drug Properties: A Quantitative Look

The decision to incorporate fluorine is a data-driven process aimed at optimizing a lead compound's Drug Metabolism and Pharmacokinetics (DMPK) profile. The effects can be dramatic, as illustrated by comparing hypothetical parent compounds with their fluorinated analogs.

| Compound | Moiety | Calculated LogP | Measured pKa (of Pyrazole N) | Metabolic Half-life (t½, mins) | Target IC₅₀ (nM) |

| Parent Pyrazole | -H | 2.5 | ~2.5 | 15 | 50 |

| Analog A | -F | 2.8 | ~1.5 | 45 | 35 |

| Analog B | -CF₃ | 3.4 | ~ -0.4 | >120 | 10 |

Table 1: Illustrative comparison of how different fluorine substitutions can impact key drug discovery parameters. Data is hypothetical and serves for comparative purposes. The pKa and LogP values are influenced by the specific substitution pattern.

Causality Behind the Data:

-

LogP (Lipophilicity): The addition of fluorine, particularly a trifluoromethyl (-CF₃) group, generally increases lipophilicity, which can enhance membrane permeability but may also increase binding to plasma proteins if not balanced.

-

pKa (Acidity/Basicity): The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the pyrazole nitrogen, making it less basic. This change can be critical for disrupting or forming key hydrogen bonds in a protein's active site and can alter the compound's overall solubility profile.

-

Metabolic Half-life: The strength of the C-F bond makes it a poor substrate for oxidative metabolism. Replacing a metabolically liable C-H bond with a C-F bond is a common and highly effective strategy to improve a drug's stability and duration of action.

-

IC₅₀ (Potency): The enhanced binding interactions and favorable conformational effects imparted by fluorine can lead to a significant improvement in potency against the biological target.

Case Study: Fluorinated Pyrazoles as JAK Kinase Inhibitors

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a host of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.

Several approved JAK inhibitors, such as Ruxolitinib, feature a pyrazole core. Ruxolitinib is a potent inhibitor of JAK1 and JAK2 used to treat myelofibrosis and other hematological disorders. The pyrazole scaffold plays a key role in anchoring the molecule within the ATP-binding site of the kinase.

The JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling cascade and the point of intervention for pyrazole-based inhibitors.

Caption: The JAK-STAT pathway and the inhibitory action of Ruxolitinib.

Upon cytokine binding, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate gene transcription. Fluorinated pyrazole inhibitors like Ruxolitinib bind to the ATP-binding pocket of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

Experimental Protocols

The following protocols provide methodologies for the synthesis of a key building block for many fluorinated pyrazole kinase inhibitors and a standard biochemical assay for evaluating their activity.

Protocol: Synthesis of 3-(Cyclopentyl)-3-oxopropanenitrile

This protocol describes the synthesis of a crucial 1,3-dicarbonyl equivalent intermediate, which is a common precursor for constructing the pyrazole ring found in Ruxolitinib and related analogs.

Rationale: This Claisen condensation reaction forms the reactive β-keto nitrile moiety. Sodium hydride is a strong base used to deprotonate the α-carbon of acetonitrile, generating a nucleophile that attacks the ester of methyl cyclopentanecarboxylate. The resulting intermediate is the direct precursor for cyclization with a hydrazine derivative to form the pyrazole ring.

Materials:

-

Methyl cyclopentanecarboxylate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (e.g., 24.4 g, 0.61 mol) in anhydrous THF (335 mL) in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Reagent Addition: Heat the suspension to 70-75°C. In the dropping funnel, prepare a solution of methyl cyclopentanecarboxylate (e.g., 50 g, 0.39 mol) and acetonitrile (e.g., 25 g, 0.61 mol).

-

Reaction: Add the solution from the dropping funnel to the heated sodium hydride suspension dropwise over 1 hour, maintaining the temperature at ~70°C. Note: Hydrogen gas is evolved; ensure adequate ventilation.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at 70°C for 15 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in dilute acid and extracting with ethyl acetate.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold solution of 1M HCl until the pH is ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the title compound.

Caption: General workflow from synthesis to biological evaluation.

Protocol: In Vitro JAK1 Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a general method for determining the potency (IC₅₀) of a test compound against JAK1 kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.

Rationale: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the JAK1 enzyme. A terbium-labeled antibody (donor) binds to the phosphorylated peptide, bringing it close to a fluorescent tracer (acceptor). When the donor is excited, it transfers energy to the acceptor, producing a FRET signal. An effective inhibitor prevents peptide phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human JAK1 enzyme

-

GFP-STAT1 peptide substrate

-

ATP

-

Terbium (Tb)-labeled anti-phospho-STAT1 antibody

-

Fluorescein tracer

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Test compounds (fluorinated pyrazoles) dissolved in DMSO

-

384-well low-volume black plates

-

TR-FRET capable plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme/Substrate Preparation: Prepare a solution of JAK1 enzyme and GFP-STAT1 substrate in assay buffer. Add this solution (e.g., 5 µL) to each well of the assay plate.

-

Initiation of Reaction: Prepare a solution of ATP in assay buffer at a concentration close to its apparent Km (e.g., ~20 µM). Add this solution (e.g., 5 µL) to all wells to start the kinase reaction.

-

Incubation: Cover the plate and incubate at room temperature for 60-90 minutes.

-

Detection: Prepare a detection solution containing the Tb-labeled antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer. Add this solution (e.g., 10 µL) to each well.

-

Final Incubation: Cover the plate and incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The strategic application of fluorine to the pyrazole scaffold is a powerful and validated approach in modern drug discovery. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can overcome common challenges related to metabolic stability, target affinity, and overall pharmacokinetic performance. The protocols and principles outlined in this guide demonstrate that a rational, mechanistically-grounded approach to the design and evaluation of fluorinated pyrazoles can significantly accelerate the development of novel therapeutics, particularly in competitive fields such as kinase inhibition.

References

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available from: [Link]

-

Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Available from: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Available from: [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Chemistry-Select. Available from: [Link]

-

Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. Available from: [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. Available from: [Link]

-

Metabolism of fluorine-containing drugs. ResearchGate. Available from: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available from: [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

-

Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. Available from: [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available from: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available from: [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. Available from: [Link]

-

Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. PubMed Central. Available from: [Link]

-

New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available from: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

-

Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available from: [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. Available from: [Link]

-

JAK-STAT signaling pathway. Wikipedia. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Available from: [Link]

- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Pot

Application Note: A Robust Synthetic Pathway to Novel 4-Fluoro-1H-pyrazole-3-carboxamide Derivatives for Drug Discovery

Introduction: The Significance of Fluorinated Pyrazole Carboxamides

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1][2] The introduction of a fluorine atom onto the pyrazole ring is a strategic design element in modern drug discovery.[3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

This application note provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the efficient synthesis of a diverse library of novel 4-fluoro-1H-pyrazole-3-carboxamides. Starting from the readily available building block, Ethyl 4-fluoro-1H-pyrazole-3-carboxylate, we present a reliable two-step synthetic pathway that is both scalable and adaptable to a wide array of amine building blocks, facilitating the rapid generation of new chemical entities (NCEs) for screening and lead optimization.

Overview of the Synthetic Strategy

The conversion of the starting ethyl ester to the target carboxamides is achieved through a robust and sequential two-step process. This strategy ensures high conversion rates and simplifies purification.

-

Step 1: Saponification (Ester Hydrolysis): The ethyl ester of the starting material is hydrolyzed under basic conditions to yield the corresponding carboxylic acid intermediate, 4-fluoro-1H-pyrazole-3-carboxylic acid. This step is critical as it unmasks the functional group required for the subsequent coupling reaction.

-

Step 2: Amide Coupling: The pyrazole carboxylic acid intermediate is then coupled with a selected primary or secondary amine using a modern peptide coupling reagent. This reaction forms the stable amide bond, yielding the final carboxamide derivative.

The entire workflow is depicted below.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoropyrazoles

Welcome to the technical support center for the synthesis of 4-fluoropyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable scaffold into their work. Fluorinated pyrazoles are of significant interest in drug discovery and agrochemicals due to the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you navigate the common challenges encountered during the synthesis of 4-fluoropyrazoles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for resolution.

Issue 1: Formation of Regioisomeric Pyrazole Products

Question: "I'm synthesizing a 1,3,5-trisubstituted 4-fluoropyrazole via the condensation of an unsymmetrical fluorinated 1,3-diketone with a substituted hydrazine, and I'm obtaining a mixture of two regioisomers. How can I control the regioselectivity?"

Root Cause Analysis:

This is a classic challenge in pyrazole synthesis, often referred to as the Knorr synthesis, and is not unique to fluorinated derivatives.[4][5][6] The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound. If both the diketone and the hydrazine are unsymmetrical, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different intermediates and ultimately two regioisomeric pyrazole products. The electronic and steric nature of the substituents on both reactants dictates the preferred site of attack.